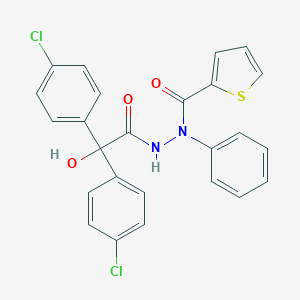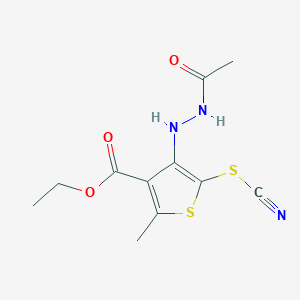
2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenyl-N'-(2-thienylcarbonyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenyl-N'-(2-thienylcarbonyl)acetohydrazide, also known as CTAP, is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. CTAP is a hydrazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenyl-N'-(2-thienylcarbonyl)acetohydrazide is believed to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of lipid molecule that plays a role in inflammation and pain. By inhibiting COX-2 activity, this compound may reduce inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase-3, a protein involved in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase-3.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenyl-N'-(2-thienylcarbonyl)acetohydrazide in lab experiments is its potential pharmacological properties, including its ability to inhibit the growth of cancer cells and reduce inflammation and pain. However, one limitation of using this compound in lab experiments is its potential toxicity, as some studies have shown that this compound can induce liver damage in animals.
Orientations Futures
There are several potential future directions for research on 2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenyl-N'-(2-thienylcarbonyl)acetohydrazide. One area of research could focus on optimizing the synthesis of this compound to improve its yield and purity. Another area of research could focus on identifying the optimal dosage and administration route for this compound in animal models. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, including its potential as a cancer therapy or anti-inflammatory agent.
Méthodes De Synthèse
2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenyl-N'-(2-thienylcarbonyl)acetohydrazide can be synthesized through various methods, including the reaction of 2,2-bis(4-chlorophenyl)acetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. This reaction yields 2,2-bis(4-chlorophenyl)-N-(2-thienylcarbonyl)hydrazinecarboxamide, which can be further reacted with phenyl isocyanate to yield this compound.
Applications De Recherche Scientifique
2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenyl-N'-(2-thienylcarbonyl)acetohydrazide has been studied for its potential pharmacological properties, including its ability to inhibit the growth of cancer cells. Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. This compound has also been studied for its potential anti-inflammatory and analgesic effects.
Propriétés
Formule moléculaire |
C25H18Cl2N2O3S |
|---|---|
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
N//'-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-N-phenylthiophene-2-carbohydrazide |
InChI |
InChI=1S/C25H18Cl2N2O3S/c26-19-12-8-17(9-13-19)25(32,18-10-14-20(27)15-11-18)24(31)28-29(21-5-2-1-3-6-21)23(30)22-7-4-16-33-22/h1-16,32H,(H,28,31) |
Clé InChI |
WWEFOGZIIJMVKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C(=O)C2=CC=CS2)NC(=O)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O |
SMILES canonique |
C1=CC=C(C=C1)N(C(=O)C2=CC=CS2)NC(=O)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)


![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)

![3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B273665.png)
![12-Hydroxynaphtho[2,3-h]quinolin-7-yl benzenesulfonate](/img/structure/B273671.png)